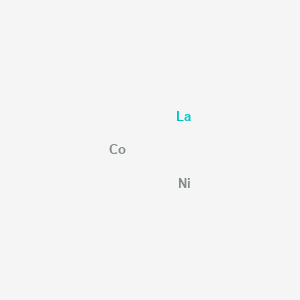
Cobalt;lanthanum;nickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt;lanthanum;nickel is a versatile intermetallic compound that combines the properties of lanthanum, nickel, and cobalt. This alloy is known for its unique structural, catalytic, and hydrogen storage capabilities. It is widely used in various industrial and scientific applications due to its stability, reactivity, and ability to form complex structures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cobalt;lanthanum;nickel can be synthesized using several methods, including the sol-gel method, electrodeposition, and co-precipitation. The sol-gel method involves the use of lanthanum, nickel, and cobalt nitrates, along with citric acid as a chelating agent. The mixture is heated to form a gel, which is then calcined at high temperatures to produce the alloy . Electrodeposition involves the reduction of metal ions from an electrolyte solution onto a substrate, forming a thin layer of the alloy . Co-precipitation involves the simultaneous precipitation of lanthanum, nickel, and cobalt hydroxides from a solution, followed by calcination to form the alloy .
Industrial Production Methods: In industrial settings, lanthanum-nickel-cobalt alloy is often produced using high-temperature reduction processes. This involves the reduction of metal oxides with hydrogen or other reducing agents at temperatures above 1000°C. The resulting alloy is then purified and processed into the desired form .
Analyse Des Réactions Chimiques
Types of Reactions: Cobalt;lanthanum;nickel undergoes various chemical reactions, including oxidation, reduction, and hydrogenation. It can be oxidized by air at temperatures above 200°C and reacts with acids such as hydrochloric acid, sulfuric acid, and nitric acid at temperatures above 20°C . The alloy also participates in hydrogenation reactions, where it acts as a catalyst to facilitate the addition of hydrogen to other compounds .
Common Reagents and Conditions: Common reagents used in reactions with lanthanum-nickel-cobalt alloy include hydrogen, oxygen, and various acids. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed: The major products formed from reactions involving lanthanum-nickel-cobalt alloy include metal oxides, hydrides, and various organic compounds. For example, in hydrogenation reactions, the alloy can produce hydrogenated organic compounds .
Applications De Recherche Scientifique
Cobalt;lanthanum;nickel has numerous scientific research applications. It is widely used as a catalyst in chemical reactions, particularly in the hydrogenation of organic compounds and the dry reforming of methane to produce hydrogen-rich syngas . The alloy’s hydrogen storage capabilities make it valuable in the development of advanced fuel cells and battery technologies . Additionally, it is used in the synthesis of multi-walled carbon nanotubes and other nanomaterials .
In biology and medicine, lanthanum-nickel-cobalt alloy is being explored for its potential anti-inflammatory properties. Studies have shown that nickel-cobalt alloy nanocrystals can inhibit the activation of inflammasomes, which are involved in various inflammatory diseases .
Mécanisme D'action
The mechanism by which lanthanum-nickel-cobalt alloy exerts its effects is primarily through its catalytic activity and hydrogen storage capabilities. The alloy’s structure allows for the efficient adsorption and release of hydrogen, making it an effective catalyst in hydrogenation reactions . In biological systems, the alloy’s nanocrystals can disrupt the formation of inflammasomes by downregulating specific long non-coding RNAs, thereby inhibiting inflammatory responses .
Comparaison Avec Des Composés Similaires
Cobalt;lanthanum;nickel is unique in its combination of properties from lanthanum, nickel, and cobalt. Similar compounds include other lanthanum-nickel alloys such as lanthanum pentanickel (LaNi5), lanthanum-nickel-cobalt alloys with different stoichiometries, and nickel-cobalt alloys without lanthanum . Compared to these compounds, lanthanum-nickel-cobalt alloy offers enhanced catalytic activity, better hydrogen storage capabilities, and unique anti-inflammatory properties .
Similar Compounds
- Lanthanum pentanickel (LaNi5)
- Lanthanum-nickel alloy (LaNi)
- Cobalt;lanthanum;nickels with different stoichiometries (e.g., LaNi2.5Co2.5)
- Nickel-cobalt alloys
This compound stands out due to its versatile applications and unique combination of properties, making it a valuable material in various fields of research and industry.
Propriétés
IUPAC Name |
cobalt;lanthanum;nickel |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.La.Ni |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDRIGFSUGVDKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Co].[Ni].[La] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoLaNi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746213 |
Source


|
| Record name | cobalt;lanthanum;nickel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.532 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130469-99-7 |
Source


|
| Record name | cobalt;lanthanum;nickel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
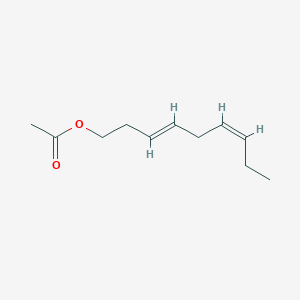

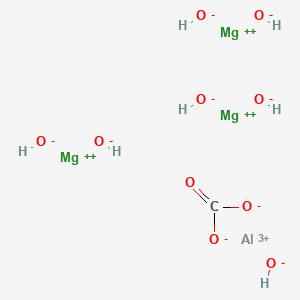
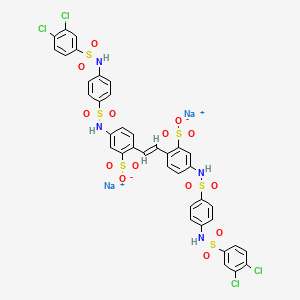
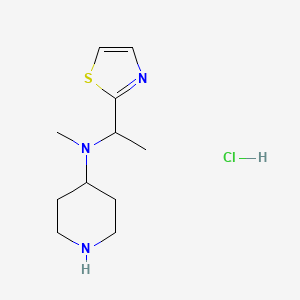
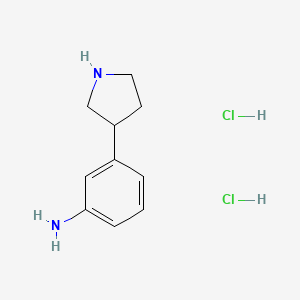
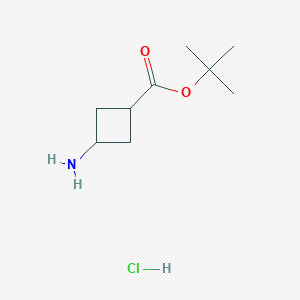
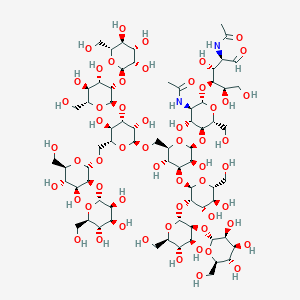


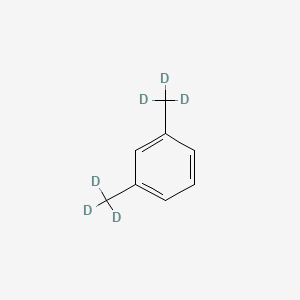
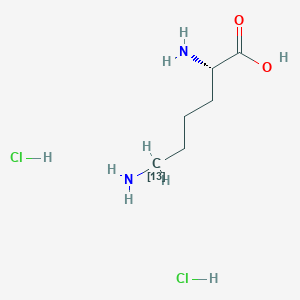
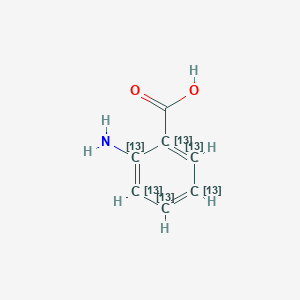
![N-[4-(4-Aminobenzyl)phenyl]-5-norbornene-2,3-dicarboximide](/img/structure/B1512785.png)
